1-(4-{[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl]sulfonyl}phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a pyrrolidinone ring, a sulfonyl group, and a piperazine moiety substituted with a 2-chloro-4-fluorobenzyl group. Its intricate structure makes it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 2-chloro-4-fluorobenzyl bromide: This intermediate is prepared by bromination of 2-chloro-4-fluorotoluene.
Synthesis of 1-(2-chloro-4-fluorobenzyl)piperazine: This step involves the reaction of 2-chloro-4-fluorobenzyl bromide with piperazine.
Coupling with sulfonyl chloride: The piperazine derivative is then reacted with a sulfonyl chloride derivative to form the sulfonylated intermediate.
Cyclization to form the pyrrolidinone ring: Finally, the sulfonylated intermediate undergoes cyclization to form the desired 1-(4-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE.
Industrial production methods often involve optimization of these steps to improve yield and reduce costs, making the process more efficient and scalable .
Chemical Reactions Analysis
1-(4-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted and functionalized derivatives of the original compound .
Scientific Research Applications
1-(4-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
1-(4-{[4-(2-CHLORO-4-FLUOROBENZYL)PIPERAZINO]SULFONYL}PHENYL)-2-PYRROLIDINONE can be compared with similar compounds to highlight its uniqueness:
1-(2-chloro-4-fluorobenzyl)piperazine: This compound shares the piperazine and benzyl moieties but lacks the sulfonyl and pyrrolidinone groups, making it less complex and potentially less versatile.
1-(4-chlorobenzyl)-4-(2-fluorobenzyl)piperazine: This compound also contains piperazine and benzyl groups but differs in the substitution pattern and lacks the sulfonyl and pyrrolidinone functionalities.
Properties
Molecular Formula |
C21H23ClFN3O3S |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
1-[4-[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]sulfonylphenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C21H23ClFN3O3S/c22-20-14-17(23)4-3-16(20)15-24-10-12-25(13-11-24)30(28,29)19-7-5-18(6-8-19)26-9-1-2-21(26)27/h3-8,14H,1-2,9-13,15H2 |
InChI Key |
CCIBUGDBRSAVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=C(C=C(C=C4)F)Cl |
Origin of Product |
United States |
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